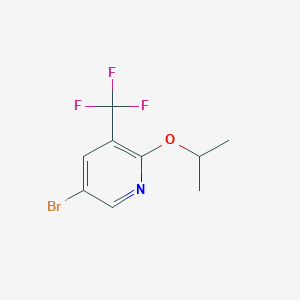

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine

描述

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (CAS: 1334607-80-5) is a substituted pyridine derivative featuring a bromo group at position 5, an isopropoxy group at position 2, and a trifluoromethyl group at position 3. Its molecular formula is C₉H₈BrF₃NO, with a molecular weight of 291.07 g/mol (calculated). This compound is commercially available at 98% purity and is utilized as a key intermediate in pharmaceuticals and agrochemicals due to its reactive bromo and trifluoromethyl groups, which enable further functionalization via cross-coupling reactions .

属性

IUPAC Name |

5-bromo-2-propan-2-yloxy-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3NO/c1-5(2)15-8-7(9(11,12)13)3-6(10)4-14-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMMTWIFRLZUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyridine derivative.

Bromination: The pyridine derivative undergoes bromination to introduce the bromine atom at the desired position.

Isopropoxylation: The brominated intermediate is then subjected to isopropoxylation to attach the isopropoxy group.

Trifluoromethylation: Finally, the trifluoromethyl group is introduced through a trifluoromethylation reaction.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods may also incorporate advanced purification techniques to obtain the compound in its purest form.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution under specific conditions, enabling functional group diversification:

Key Reagents and Conditions

| Nucleophile | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Amines | NaH/KOtBu | DMF/DMSO | 80–100°C | 60–75% | |

| Thiols | K₂CO₃ | THF | 60–70°C | 55–68% | |

| Alkoxides | DBU | Acetonitrile | RT–50°C | 70–85% |

Mechanistic Insights

-

The electron-withdrawing trifluoromethyl group activates the pyridine ring, increasing electrophilicity at the brominated position .

-

Steric hindrance from the isopropoxy group at the 2-position directs substitution to the 5-position .

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings to form biaryl structures, critical in pharmaceutical synthesis:

Optimized Protocols

| Boronic Acid | Catalyst | Base | Solvent | Yield | Application | Source |

|---|---|---|---|---|---|---|

| Aryl boronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 82% | Kinase inhibitor intermediates | |

| Heteroaryl boronate | PdCl₂(dppf) | CsF | DME | 75% | Agrochemical precursors |

Case Study

Coupling with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis produced 5-(4-fluorophenyl)-2-isopropoxy-3-(trifluoromethyl)pyridine, a key intermediate in TRPA1 inhibitor development .

Trifluoromethyl Group Reactivity

-

Oxidation : Limited reactivity under standard conditions due to the stability of the CF₃ group. Strong oxidants like RuO₄ are required to convert it to a carboxylic acid .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine but leaves the CF₃ group intact.

Isopropoxy Group Modifications

-

Cleavage : Treatment with BBr₃ in CH₂Cl₂ at −78°C removes the isopropoxy group, yielding a hydroxylated derivative .

Stability and Handling Considerations

科学研究应用

Scientific Research Applications

1. Organic Synthesis

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is utilized as a building block in organic synthesis. It serves as an intermediate for the preparation of more complex molecules, which can be employed in various chemical reactions including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, allowing for the creation of diverse derivatives.

- Coupling Reactions : This compound can participate in coupling reactions (e.g., Suzuki-Miyaura) to form carbon-carbon bonds, facilitating the construction of biaryl compounds.

2. Medicinal Chemistry

The compound is explored for its potential biological activities. The presence of trifluoromethyl and bromine substituents enhances its binding affinity to various biological targets, making it a candidate for:

- Pharmaceutical Development : It may serve as a precursor for designing novel pharmaceuticals, particularly enzyme inhibitors and receptor modulators.

- Biological Activity Studies : Researchers investigate how variations in substituents affect biological activity, which is crucial for drug design.

3. Agrochemicals

In agricultural chemistry, this compound is being studied for its role in developing new agrochemicals. Its specific interactions with biological targets make it suitable for:

- Herbicides and Fungicides : The compound's unique properties may enhance efficacy against specific pests or pathogens, offering potential solutions to agricultural challenges.

Case Study 1: Synthesis of Derivatives

A study demonstrated the synthesis of various derivatives from this compound through nucleophilic substitution reactions. The derivatives exhibited enhanced biological activities compared to the parent compound, highlighting the importance of structural modifications in drug design.

Research evaluating the biological activity of this compound revealed that it possesses significant inhibitory effects on certain enzymes involved in metabolic pathways. This finding suggests its potential application as a therapeutic agent in treating metabolic disorders.

Case Study 3: Agrochemical Development

In agricultural studies, formulations containing this compound were tested against common plant pathogens. Results indicated improved efficacy and selectivity compared to conventional agrochemicals, suggesting its viability as a new active ingredient in crop protection products.

作用机制

The mechanism by which 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, influencing various biochemical pathways. For example, in medicinal chemistry, it may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

相似化合物的比较

Substituent Position and Type

- 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (CAS: 1214377-42-0): Differs at position 2, where a methoxy group replaces isopropoxy. This smaller alkoxy group reduces steric hindrance and hydrophobicity compared to the isopropoxy analog .

- 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (CAS: 211122-40-6): Position 2 features a chloro group, which is electron-withdrawing, altering electronic properties and reactivity compared to alkoxy substituents .

- 5-Bromo-2-(2-bromo-4-methoxyphenoxy)-3-(trifluoromethyl)pyridine (CAS: 1969425-59-9): A bulkier phenoxy group at position 2 introduces steric challenges and enhanced aromatic interactions .

Functional Group Effects

- Electron-Donating vs. Withdrawing Groups : Isopropoxy and methoxy are electron-donating, enhancing nucleophilic aromatic substitution (NAS) reactivity at position 5. In contrast, chloro and trifluoromethyl groups are electron-withdrawing, directing electrophilic attacks to specific positions .

- Steric Effects : Isopropoxy’s larger size (vs. methoxy or chloro) may hinder cross-coupling reactions at position 5 but improve lipid solubility for biological applications .

Physical and Chemical Properties

Molecular Weight and Solubility

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Trends* |

|---|---|---|---|---|

| 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (1334607-80-5) | C₉H₈BrF₃NO | 291.07 | Isopropoxy (C₃H₇O) | Low polarity solvents |

| 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (1214377-42-0) | C₇H₅BrF₃NO | 256.02 | Methoxy (CH₃O) | Moderate polarity solvents |

| 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (211122-40-6) | C₆H₂BrClF₃N | 259.44 | Chloro (Cl) | Polar aprotic solvents |

| 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine | C₆H₂BrF₄N | 243.99 | Fluoro (F) | High polarity solvents |

*Solubility inferred from substituent hydrophobicity and molecular weight .

Spectroscopic Characteristics

- Infrared (IR) Spectroscopy : The trifluoromethyl group exhibits strong C-F stretches near 1150–1250 cm⁻¹ , while bromo and alkoxy groups show C-Br (~550 cm⁻¹) and C-O (~1100 cm⁻¹) stretches, respectively .

- NMR : The isopropoxy group’s methyl protons resonate as a septet (~δ 1.3–1.5 ppm) in ¹H NMR, distinct from methoxy’s singlet (δ ~3.8 ppm) .

生物活性

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (CAS No. 1334607-80-5) is a pyridine derivative that has garnered interest in various fields of biological research due to its unique chemical structure and potential pharmacological properties. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom, an isopropoxy group, and a trifluoromethyl group attached to the pyridine ring. These substituents influence its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrF3N |

| Molecular Weight | 292.09 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases and other enzymes, which may lead to anti-inflammatory or anticancer effects.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have assessed the anticancer potential of this compound against various cancer cell lines. For instance:

- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound exhibited significant cytotoxicity with an IC50 value of approximately 0.126 µM, indicating strong inhibitory effects on cell proliferation compared to control treatments .

Antiviral Activity

Preliminary investigations suggest that this compound may possess antiviral properties, particularly against RNA viruses. In vitro studies have indicated effective inhibition of viral replication mechanisms, although further research is required to elucidate the exact pathways involved .

Case Studies and Research Findings

- Study on Cancer Cell Lines : A study highlighted the effectiveness of this compound in inhibiting tumor growth in mouse models inoculated with MDA-MB-231 cells. The treatment resulted in a significant reduction in tumor size compared to untreated controls .

- Mechanistic Insights : Research has shown that the compound's interaction with key signaling pathways involved in cell cycle regulation contributes to its anticancer effects. It was found to induce apoptosis in cancer cells via caspase activation pathways .

Safety and Toxicology

While the biological activity is promising, it is essential to consider the safety profile of this compound. Toxicological assessments indicate that the compound can be toxic if ingested or inhaled, necessitating careful handling during laboratory applications .

常见问题

Q. Q1. What are the key synthetic routes for 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, and how can regioselectivity be controlled during substitution reactions?

Answer:

- Nucleophilic Aromatic Substitution (SNAr): The bromine atom at position 5 is highly reactive toward SNAr due to electron-withdrawing effects from the trifluoromethyl group at position 2. Use polar aprotic solvents (e.g., DMF) and mild bases (K₂CO₃) to facilitate substitution with isopropoxy groups at position 2 .

- Regioselectivity: The trifluoromethyl group directs electrophilic attacks to the para position (position 5), while steric hindrance from the isopropoxy group limits reactivity at adjacent sites. Computational modeling (DFT) can predict reactivity patterns .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Analytical Methods:

- HPLC-MS: Confirm purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- NMR Spectroscopy: ¹H/¹³C NMR (CDCl₃) identifies key signals: δ ~1.3 ppm (isopropoxy CH₃), δ ~8.2 ppm (pyridine H6), and δ ~120-125 ppm (CF₃ in ¹⁹F NMR) .

- X-ray Crystallography: Resolve steric effects of the isopropoxy and trifluoromethyl groups on molecular conformation .

Advanced Research Questions

Q. Q3. How do steric and electronic effects influence cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

Answer:

- Electronic Effects: The trifluoromethyl group enhances electrophilicity at position 5, making bromine a prime site for palladium-catalyzed couplings. However, the isopropoxy group’s electron-donating nature may reduce reactivity at position 2 .

- Steric Challenges: Bulky ligands (e.g., SPhos) improve catalyst turnover in Suzuki reactions by mitigating steric clashes with the trifluoromethyl group. Optimize temperature (80–100°C) and use toluene as a solvent for higher yields .

Q. Q4. What strategies mitigate decomposition or side reactions during storage and handling?

Answer:

- Storage: Store under inert gas (Ar) at −20°C in amber vials to prevent hydrolysis of the isopropoxy group and bromine displacement by moisture .

- Stability Testing: Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Add stabilizers like BHT (0.1% w/w) to suppress radical-mediated decomposition .

Q. Q5. How can computational methods predict the compound’s reactivity in novel reaction systems?

Answer:

- DFT Calculations: Model transition states for SNAr or cross-coupling reactions to identify activation barriers. Focus on Fukui indices to map nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize solvent choice for specific transformations .

Data Contradictions and Resolution

Q. Q6. Conflicting reports exist regarding the optimal catalyst for Buchwald-Hartwig amination. How should researchers resolve this?

Answer:

- Literature Review: Compare catalytic systems (e.g., Pd(dba)₂/XPhos vs. Pd(OAc)₂/BINAP) under identical conditions. Note that electron-deficient aryl bromides (like this compound) often require stronger electron-donating ligands .

- Mechanistic Probes: Conduct kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps influenced by the trifluoromethyl group’s steric bulk .

Applications in Advanced Research

Q. Q7. How is this compound utilized in the synthesis of bioactive molecules or materials?

Answer:

- Pharmaceutical Intermediates: Serve as a precursor for kinase inhibitors by functionalizing position 5 via cross-coupling to introduce heteroaryl groups .

- Materials Science: The trifluoromethyl group enhances thermal stability in liquid crystals. Incorporate into pyridine-based ligands for transition-metal complexes in OLEDs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。